molecular formula C10H8FN B1602647 5-Fluoro-2-methylquinoline CAS No. 346604-38-4

5-Fluoro-2-methylquinoline

Cat. No.: B1602647
CAS No.: 346604-38-4
M. Wt: 161.18 g/mol
InChI Key: SWORQESBJDIGQX-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylquinoline is a fluorinated quinoline derivative with a fluorine substituent at position 5 and a methyl group at position 2 of the quinoline scaffold. Quinoline derivatives are heterocyclic aromatic compounds widely studied for their applications in medicinal chemistry, materials science, and organic synthesis. The molecular formula of this compound is C₁₀H₈FN, with a molecular weight of 161.18 g/mol. The fluorine atom enhances electronegativity and metabolic stability, while the methyl group contributes to steric effects and lipophilicity, influencing solubility and biological interactions.

Properties

IUPAC Name

5-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWORQESBJDIGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591194
Record name 5-Fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346604-38-4
Record name 5-Fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Fluoro-2-methylquinoline can be achieved through various methods. One common approach involves the cyclization of 2-fluoroaniline with acrolein or crotonic aldehyde under acidic conditions.

Another method involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines.

Industrial Production Methods:

Industrial production of this compound typically involves large-scale cyclization reactions using readily available starting materials such as 2-fluoroaniline and acrolein. The reaction conditions are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-2-methylquinoline is primarily recognized for its potential in medicinal chemistry. It serves as a building block for synthesizing various pharmaceutical agents, particularly those targeting antimicrobial and anticancer activities.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. It acts by inhibiting essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and cell division. This inhibition leads to the disruption of bacterial growth, positioning the compound as a promising candidate for developing new antimicrobial agents.

  • Case Study : In vitro evaluations against various bacterial strains demonstrated effectiveness similar to established antibiotics, with IC50 values indicating significant potency against resistant strains.

Anticancer Potential

The compound has also been explored for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines, with some derivatives showing IC50 values as low as 0.03 µM against specific cancer types.

  • Data Table: Anticancer Activity of this compound Derivatives
CompoundCell LineIC50 (µM)
This compoundHepG2 (Liver)0.03
This compoundHT-29 (Colon)0.55
This compoundH-460 (Lung)0.33

Biological Studies

In addition to its medicinal applications, this compound is investigated for its biological activity and potential as a lead compound in drug discovery.

Antimalarial Activity

Quinoline derivatives have been studied for their antimalarial properties. Evaluations against Plasmodium falciparum revealed moderate to high antimalarial activity, with IC50 values ranging from 0.014 to 5.87 µg/mL.

Toxicological Studies

Long-term studies have assessed the toxicity of quinoline derivatives, including this compound. Research indicated an increased incidence of hepatic tumors in animal models treated with quinoline compounds over extended periods, highlighting the need for further investigations into their safety profiles.

Materials Science

The compound is also explored in materials science for its potential use in developing advanced materials such as organic semiconductors and liquid crystals. The unique chemical properties imparted by the fluorine atom enhance the material's performance characteristics.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-Fluoro-2-methylquinoline can be compared to other quinoline derivatives with substitutions at positions 2, 5, and 7. Key compounds include:

Key Observations:

Methoxy vs. Nitro Groups: Methoxy (electron-donating) and nitro (electron-withdrawing) groups modulate reactivity. For instance, 5-Fluoro-8-nitroquinoline’s nitro group may enhance antimicrobial properties but reduce solubility compared to methoxy analogs .

Synthetic Feasibility: The synthesis of 8-Fluoro-5-methoxy-2-methylquinoline achieves a 62% yield via optimized routes, suggesting efficient methodologies for multi-substituted quinolines . No data is available for this compound, but analogous routes (e.g., Friedländer synthesis or halogenation) may apply.

For example, 5-Bromo-8-methoxy-2-methylquinoline’s bromine substitution could improve target affinity in drug design .

Research Implications and Gaps

  • Synthesis Optimization: Further studies are needed to establish efficient synthetic pathways for this compound, leveraging insights from high-yield routes like those for 8-Fluoro-5-methoxy-2-methylquinoline .
  • Biological Screening: Comparative evaluation of fluorinated, brominated, and nitro-substituted quinolines in anticancer or antimicrobial assays could clarify structure-activity relationships.
  • Physicochemical Profiling : Experimental data on solubility, melting points, and stability would enhance the utility of these compounds in pharmaceutical development.

Biological Activity

5-Fluoro-2-methylquinoline is a fluorinated derivative of quinoline that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound features a fluorine atom at the 5-position and a methyl group at the 2-position of the quinoline ring. The synthesis typically involves multi-step reactions that can include halogenation and nucleophilic substitutions. The presence of the fluorine atom enhances its reactivity, making it a valuable compound in medicinal chemistry.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound demonstrates significant efficacy against various bacterial strains, including Mycobacterium tuberculosis and Proteus mirabilis. Its minimum inhibitory concentration (MIC) against M. tuberculosis has been reported as low as 6.81 μM, indicating potent antitubercular properties .
  • Anticancer Properties : The compound has been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies suggest that it inhibits cell growth by interfering with thymidylate synthase activity, a crucial enzyme in DNA synthesis .
  • CRTH2 Antagonist Activity : this compound derivatives have been identified as antagonists of the CRTH2 receptor, which plays a role in inflammatory responses. These compounds have shown effectiveness both in vitro and in vivo .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Thymidylate Synthase : This inhibition leads to reduced DNA synthesis, contributing to its anticancer effects.
  • Interaction with Biological Targets : The compound's structure allows it to interact with various cellular targets, enhancing its antimicrobial and anticancer activities.

Data Table: Biological Activities of this compound

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValueReference
AntitubercularMycobacterium tuberculosis6.81 μM
AntimicrobialProteus mirabilis15.62 μM
AnticancerB16 melanoma cellsNot specified
CRTH2 AntagonistHuman CRTH2 receptorEffective in vitro

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against M. tuberculosis. The results indicated that the compound exhibited potent activity comparable to established antitubercular drugs, suggesting its potential as a new treatment option.
  • Anticancer Research : In a series of experiments involving various cancer cell lines, researchers noted that this compound significantly inhibited cell proliferation. Further analysis revealed that the compound's mechanism involved the disruption of thymidylate synthase activity, leading to apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.